molecular formula C10H8BrNO3S B3144600 Thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester CAS No. 55503-18-9

Thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester

Cat. No.: B3144600
CAS No.: 55503-18-9
M. Wt: 302.15 g/mol
InChI Key: DQTCGKRPWQSKSJ-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester is a heterocyclic compound featuring a fused thienopyridine core substituted with a bromine atom at position 2, a hydroxyl group at position 4, and an ethyl ester at position 3. This structure combines electron-withdrawing (bromo) and hydrophilic (hydroxy, ester) groups, which influence its physicochemical properties and biological interactions. The ethyl ester moiety enhances solubility and bioavailability, while the bromine atom may modulate electronic effects and binding affinity in biological systems .

Properties

IUPAC Name

ethyl 2-bromo-4-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3S/c1-2-15-10(14)6-4-12-9-5(8(6)13)3-7(11)16-9/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTCGKRPWQSKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90529078
Record name Ethyl 2-bromo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90529078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55503-18-9
Record name Ethyl 2-bromo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90529078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminothiophenes with α,β-unsaturated carbonyl compounds under acidic conditions. The resulting thieno[2,3-b]pyridine intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The final step involves esterification with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinase enzymes by binding to their active sites, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Properties
Thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester 2-Br, 4-OH, 5-COOEt C₁₁H₁₀BrNO₃S 316.17 Enhanced solubility, moderate stability
Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate 4-OH, 6-O, 5-COOEt C₁₀H₉NO₄S 239.25 Higher polarity, reduced lipophilicity
Ethyl 7-ethyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carboxylate 7-Et, 4-O, 5-COOEt C₁₂H₁₃NO₃S 251.29 Improved metabolic stability
2-Chloro-7-cyclopropyl-3-nitro-4-oxothieno[2,3-b]pyridine-5-carboxylic acid 2-Cl, 3-NO₂, 4-O, 5-COOH, 7-Cyclopropyl C₁₃H₁₀ClN₃O₅S 355.75 Acidic nature, high reactivity

Key Observations :

  • Bromine vs.
  • Ester vs. Carboxylic Acid : The ethyl ester group in the target compound improves membrane permeability compared to carboxylic acid derivatives (e.g., compound in ), which may ionize at physiological pH, reducing cellular uptake .
  • Hydroxy vs.

Comparison with Analogues :

  • The compound in avoids bromination but incorporates a 6-oxo group via oxidation.

Stability and Reactivity

  • Ester Hydrolysis: The target compound’s ester group is susceptible to hydrolysis under acidic or alkaline conditions, a common issue in ester-containing thienopyridines . However, the bromine atom may sterically protect the ester, slowing degradation compared to non-halogenated analogues.

Biological Activity

Thieno[2,3-b]pyridine derivatives have garnered significant attention due to their diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article focuses on the specific compound "Thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester," exploring its biological activity through various studies and findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₈H₈BrN₁O₃S
Molecular Weight158.11 g/mol
Density1.665 g/cm³
Boiling Point435.7 °C
Melting PointNot available
Flash Point217.3 °C

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives. A notable study investigated a related compound's effects on breast cancer cell lines (MDA-MB-231 and MCF-7). The results demonstrated that the compound exhibited significant cytotoxicity, leading to apoptosis in cancer stem cells (CSCs) and non-CSCs. The study utilized the MTT assay for cytotoxicity determination, revealing that treatment with the compound resulted in a marked decrease in cell viability at concentrations as low as 0.05 µM after 24 hours of exposure .

Key Findings:

  • Cytotoxicity : The compound showed increased cytotoxicity correlating with higher concentrations and longer exposure times.
  • Mechanism of Action : The observed effects were attributed to alterations in metabolic profiles and the inhibition of specific glycosphingolipids associated with CSCs .

Anti-inflammatory Activity

In addition to its anticancer properties, thieno[2,3-b]pyridine derivatives have been studied for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. The IC₅₀ values for some related compounds have been reported to be comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

  • Breast Cancer Study :
    • Objective : Evaluate the cytotoxic effects on breast cancer cells.
    • Methods : MTT assay and flow cytometry for apoptosis assessment.
    • Results : Significant reduction in viable cells and induction of apoptosis in treated groups.
  • Inflammation Study :
    • Objective : Assess COX-2 inhibition.
    • Methods : In vitro assays measuring enzyme activity.
    • Results : Compounds demonstrated potent inhibition similar to standard anti-inflammatory agents.

Structure-Activity Relationships (SAR)

The biological activity of thieno[2,3-b]pyridine derivatives is influenced by their structural characteristics. Modifications such as bromination and hydroxylation at specific positions have been shown to enhance potency against cancer cells and inflammatory pathways. For instance, the presence of a bromo group at position 2 significantly affects lipophilicity and interaction with biological targets, enhancing overall activity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare thieno[2,3-b]pyridine-5-carboxylate derivatives?

  • Methodology : A typical route involves condensation of nitro-substituted thiophenes with ethyl (ethoxymethylene)cyanoacetate under basic conditions (pyridine, 40–50°C) to form acrylate intermediates, followed by cyclization in Dowtherm at 250°C. Subsequent functionalization (e.g., bromination, hydroxylation) is achieved via halogenation agents (e.g., PCl₅) or nucleophilic displacement .
  • Example : Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate is synthesized via POCl₃-mediated chlorination (110°C, 6 hours, 76% yield) .

Q. How is the structural characterization of this compound performed?

  • Techniques :

  • X-ray crystallography : Determines bond angles (e.g., C6–C5–C4 = 121.60°) and torsion angles to confirm fused-ring geometry .
  • NMR/IR spectroscopy : Identifies substituents (e.g., ester carbonyl at ~1700 cm⁻¹ in IR; bromine-induced deshielding in ¹H NMR) .
    • Data Table :
ParameterValue (X-ray)Technique
C–Br bond length1.89 ÅX-ray diffraction
Ester C=O stretch1725 cm⁻¹IR spectroscopy

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 2-bromo-4-hydroxy substituents?

  • Methodological Considerations :

  • Bromination : Use N-bromosuccinimide (NBS) in DMF at 0°C to minimize side reactions.
  • Hydroxylation : Hydrolyze intermediates (e.g., 4-chloro derivatives) with KOH in ethylene glycol (reflux, 24 hours) for 40–50% yields .
    • Data Contradiction : Lower yields in hydroxylation (~40%) vs. chlorination (~76%) suggest steric hindrance or competing side reactions. Optimization via microwave-assisted heating may improve efficiency .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Approach :

  • Purity Validation : Confirm compound purity via HPLC (>95%) to rule out impurities affecting assays.
  • Dose-Response Studies : Test across concentrations (1 nM–100 µM) to distinguish specific inhibition from nonspecific toxicity .
  • Structural Analogs : Compare activities of derivatives (e.g., ester vs. carboxylic acid forms) to identify pharmacophores .
    • Example : 4-(Phenylamino)thieno[2,3-b]pyridine-5-carboxylic acids showed anti-HSV-1 activity, but ester derivatives lacked efficacy due to reduced solubility .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Tools :

  • Molecular docking : Predict binding modes to targets (e.g., viral polymerases) using crystal structure coordinates (PDB ID: 1HSV) .
  • DFT calculations : Analyze electron density at the 2-bromo substituent to explain its electrophilic reactivity .
    • Case Study : A thieno[2,3-b]pyridine derivative with a 4-methylphenyl carbamoyl group exhibited enhanced π-π stacking interactions in its crystal structure, correlating with improved bioactivity .

Experimental Design Considerations

Q. How to design a stability study for the ethyl ester group under physiological conditions?

  • Protocol :

pH Variation : Incubate the compound in buffers (pH 2–9, 37°C) and monitor ester hydrolysis via LC-MS over 24 hours.

Enzymatic Stability : Test against esterases (e.g., porcine liver esterase) to simulate metabolic degradation .

  • Outcome : Ethyl esters typically hydrolyze faster at alkaline pH (>7), requiring prodrug strategies for sustained activity .

Q. What strategies mitigate challenges in crystallizing brominated thienopyridines?

  • Solutions :

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Co-crystallization : Add templating agents (e.g., crown ethers) to stabilize halogen bonds .
    • Example : A monohydrate crystal form of a related ethyl ester derivative was stabilized via hydrogen bonding with water molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester
Reactant of Route 2
Thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester

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